2-[(2,4-Dichlorophenoxy)methyl]oxirane
Description
2-[(2,4-Dichlorophenoxy)methyl]oxirane (CAS 1879281-48-7) is an epoxide derivative with the molecular formula C₉H₈Cl₂O and a molecular weight of 203.07 g/mol . Its structure consists of a 2,4-dichlorophenoxy group attached to a methyl-substituted oxirane (epoxide) ring. The chlorine atoms at the 2- and 4-positions of the phenoxy moiety confer electron-withdrawing effects, influencing its reactivity and physicochemical properties. Epoxides like this are critical intermediates in agrochemical and pharmaceutical synthesis due to their electrophilic ring, which undergoes nucleophilic attack in polymerization or cross-linking reactions .
Properties
IUPAC Name |
2-[(2,4-dichlorophenoxy)methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-6-1-2-9(8(11)3-6)13-5-7-4-12-7/h1-3,7H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMMJCXPHYKNSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2212-07-9 | |
| Record name | NSC71442 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71442 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC634 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,4-dichlorophenoxymethyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorophenoxy)methyl]oxirane typically involves the reaction of 2,4-dichlorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorophenoxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, diols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In chemical research, 2-[(2,4-Dichlorophenoxy)methyl]oxirane serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution : The oxirane ring can be opened by nucleophiles, leading to diverse substituted products.
- Oxidation and Reduction : The compound can be oxidized to form diols or other derivatives and reduced to produce alcohols.
Biological Applications
The biological activity of this compound has been explored in proteomics research. Its epoxide structure enables it to act as a cross-linker, facilitating the study of protein interactions by forming covalent bonds with nucleophilic groups in proteins. This property is vital for identifying and analyzing protein complexes involved in various biological processes.
Key Biological Properties
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens.
- Toxicological Concerns : Related compounds have shown potential genotoxic effects, necessitating careful evaluation of toxicity in biological systems .
Industrial Applications
In industrial settings, this compound is utilized in the production of:
- Polymers and Resins : Its reactivity makes it suitable for creating durable materials used in various applications.
- Chemical Intermediates : The compound serves as an intermediate in synthesizing other industrial chemicals.
Case Study 1: Proteomics Research
In a study focusing on protein interactions, researchers utilized this compound as a cross-linking agent to stabilize protein complexes during analysis. This approach allowed for better identification of protein interactions under physiological conditions.
Case Study 2: Toxicological Assessment
A toxicological assessment highlighted the potential risks associated with compounds related to this compound. Studies indicated that exposure could lead to significant health risks, including genotoxicity and adverse effects on cellular functions. These findings emphasize the need for further research into the safety profiles of such compounds .
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorophenoxy)methyl]oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in proteomics research to study protein interactions and modifications .
Comparison with Similar Compounds
Structural Analogues with Dichlorophenoxy Substituents
Compounds with dichlorophenoxy groups but varying substitution patterns exhibit distinct properties:
Key Findings :
- Reactivity : The 2,4-dichloro isomer’s para-Cl facilitates electrophilic substitution, whereas 2,6-dichloro derivatives exhibit steric hindrance, slowing reactions .
- Crystallinity: The 2,4-dichloro compound () crystallizes in a monoclinic system (space group Pc), with a dihedral angle of 58.93° between aromatic rings, unlike the near-coplanar biphenyl residue in 2-[(2,6-dichloro)methyl]oxirane derivatives .
Halogen-Substituted Analogues
Replacement of chlorine with other halogens alters electronic and steric profiles:
Research Insights :
Substituent Variations Beyond Halogens
Modifications to the phenoxy group’s functional groups diversify applications:
Biological Activity
2-[(2,4-Dichlorophenoxy)methyl]oxirane, commonly referred to as a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), is a compound that has garnered attention for its biological activity. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The structure of this compound consists of an epoxide group linked to a dichlorophenoxy moiety. This structural configuration is significant for its biological interactions.
Antimicrobial Effects
Research indicates that compounds related to 2,4-D exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit bacterial growth, making them potential candidates for agricultural and medical applications .
Toxicological Profile
The toxicity profile of this compound is closely related to that of 2,4-D. High-level exposure has been associated with hepatotoxicity and nephrotoxicity in animal models. The compound has been implicated in various adverse health effects, including organ damage following acute exposure .
| Effect | Outcome |
|---|---|
| Hepatotoxicity | Damage to liver cells |
| Nephrotoxicity | Impaired kidney function |
| Myotoxicity | Muscle spasms and weakness |
| CNS Effects | Hallucinations and ataxia |
The mechanisms through which this compound exerts its effects include:
- Inhibition of Voltage-Gated Channels : The compound may inhibit voltage-gated chloride channels in skeletal muscles, leading to myotoxicity and muscle spasms .
- Direct Myocardial Toxicity : It can induce tachycardia and hypotension through direct effects on cardiac tissue .
- CNS Depression : The compound has been shown to affect the central nervous system, potentially leading to severe neurological symptoms .
Case Study 1: Acute Poisoning Incident
A notable case involved a young female farmer in Ethiopia who ingested 2,4-D during a suicide attempt. She presented with loss of consciousness and was initially misdiagnosed with organophosphate poisoning. Despite intensive care efforts, she succumbed to complications arising from the ingestion of the herbicide. This case highlights the severe toxicological risks associated with high doses of 2,4-D derivatives .
Case Study 2: Occupational Exposure
In agricultural settings, workers exposed to herbicides containing 2,4-D have reported respiratory issues and skin irritation. Studies show that low-level exposure can lead to increased IgE levels and allergic responses characterized by eosinophilic infiltration in lung tissues .
Q & A
Q. Q1. What are the established synthetic routes for 2-[(2,4-Dichlorophenoxy)methyl]oxirane, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The compound is synthesized via nucleophilic substitution between 2,4-dichlorophenol derivatives and epichlorohydrin. Optimization involves:
- Temperature control : Reactions at 40–60°C minimize side-product formation (e.g., diastereomers or ring-opening byproducts) .
- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves regioselectivity .
- Purification : Silica gel chromatography with hexane/ethyl acetate (4:1) effectively isolates the oxirane derivative, confirmed by <sup>1</sup>H NMR (δ 3.1–3.4 ppm for oxirane protons) .
Basic Research: Analytical Characterization
Q. Q2. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- LC-MS : Reverse-phase C18 columns with acetonitrile/water (70:30) and electrospray ionization (ESI) detect [M+H]<sup>+</sup> at m/z 233.0 .
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) resolve enantiomers using isopropanol/hexane (15:85), critical for assessing stereochemical purity .
- FT-IR : Key peaks at 1250 cm<sup>−1</sup> (C-O-C epoxide) and 750 cm<sup>−1</sup> (C-Cl) confirm functional groups .
Advanced Research: Stereochemical Implications
Q. Q3. How does the stereochemistry of this compound influence its biological activity and environmental persistence?
Methodological Answer:
- Enantioselective activity : (R)-enantiomers exhibit higher herbicidal potency due to optimized binding to acetolactate synthase (ALS) in plants, while (S)-enantiomers degrade faster in soil .
- Degradation studies : Use chiral LC-MS to track enantiomeric ratios in soil microcosms. Aerobic conditions favor (S)-enantiomer degradation via microbial oxidation (t1/2 = 14 days vs. 28 days for (R)-enantiomer) .
Advanced Research: Metabolic Pathways
Q. Q4. What metabolic pathways are involved in the degradation of this compound in agricultural systems?
Methodological Answer:
- Plant metabolism : Epoxide ring-opening via glutathione-S-transferase (GST) produces 2-(2,4-dichlorophenoxy)methanediol, detected via LC-QTOF-MS .
- Soil microbiota : Pseudomonas spp. hydrolyze the oxirane ring to form 2,4-dichlorophenoxyacetic acid (2,4-D), a known auxin mimic, quantified via GC-ECD .
Advanced Research: Environmental Behavior
Q. Q5. How do environmental factors (pH, temperature) affect the stability and degradation products of this compound?
Methodological Answer:
- Aqueous stability : At pH < 5, rapid epoxide ring-opening occurs (t1/2 = 2 hours), forming dichlorophenol derivatives. Neutral/basic conditions stabilize the compound (t1/2 > 30 days) .
- Photolysis : UV irradiation (λ = 254 nm) generates 2,4-dichlorobenzaldehyde as a major photoproduct, identified via HPLC-DAD .
Advanced Research: Analytical Challenges
Q. Q6. What challenges exist in detecting trace levels of this compound in complex matrices, and how can they be overcome?
Methodological Answer:
- Matrix interference : Co-eluting phenolics in plant extracts require SPE cleanup using Oasis HLB cartridges (Waters) prior to LC-MS/MS .
- Low volatility : Derivatization with BSTFA enhances GC-MS sensitivity (LOD = 0.1 µg/L) .
- Quantitative recovery : Spike-and-recovery experiments in soil show 85–92% recovery with acetone/water (8:2) extraction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
